molecular formula C18H14O3 B8485528 7-(Benzyloxy)-2-naphthoic acid CAS No. 188904-08-7

7-(Benzyloxy)-2-naphthoic acid

Cat. No.: B8485528
CAS No.: 188904-08-7
M. Wt: 278.3 g/mol
InChI Key: RISJULZHRZZOBS-UHFFFAOYSA-N
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Description

Historical Evolution of Naphthoic Acid Research in Organic Chemistry

The scientific investigation of naphthoic acid and its derivatives dates back to the late 19th century, coinciding with the broader expansion of synthetic organic chemistry. solubilityofthings.com Initial studies focused on fundamental compounds like 1-naphthoic acid and 2-naphthoic acid, which served as model systems for understanding the properties of aromatic carboxylic acids.

Strategic Importance of 2-Naphthoic Acid Scaffolds in Advanced Synthesis

The 2-naphthoic acid scaffold is a valued structural motif in modern organic synthesis due to its versatility as a building block. Its rigid, planar naphthalene (B1677914) core provides a defined three-dimensional framework that can be systematically functionalized. This makes it a key intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and plant growth hormones. solubilityofthings.comresearchgate.net

In medicinal chemistry, the 2-naphthoic acid framework is particularly significant. It forms the basis for developing allosteric modulators of biological targets, such as N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological conditions. nih.gov Researchers have demonstrated that specific substitutions on the 2-naphthoic acid core can lead to compounds with potent and selective inhibitory activity. nih.gov The ability to use the scaffold to create diverse chemical libraries for screening against biological targets underscores its strategic importance in drug discovery and development. researchgate.net

Rationale for Investigating the 7-(Benzyloxy) Substitution Pattern in 2-Naphthoic Acid Derivatives

The specific investigation of the 7-(benzyloxy) substituent on the 2-naphthoic acid scaffold is driven by several chemical and biological considerations. The benzyloxy group is typically introduced by reacting the corresponding hydroxyl derivative, 7-hydroxy-2-naphthoic acid, with a benzyl (B1604629) halide. evitachem.com This hydroxyl precursor is itself a compound of interest, as the position of hydroxyl groups on the naphthoic acid skeleton is known to be critical for biological activity.

The introduction of the benzyloxy group serves multiple purposes. It acts as a protecting group for the hydroxyl functionality, allowing other parts of the molecule to be modified chemically. Furthermore, the benzyloxy group itself can influence the molecule's properties. As an electron-donating group, it can affect the reactivity of the naphthalene ring in reactions like electrophilic aromatic substitution. evitachem.com From a medicinal chemistry perspective, the bulky, lipophilic nature of the benzyl group can enhance binding to biological targets, such as enzymes. Compounds containing this moiety are explored as potential inhibitors for phosphatases, suggesting that the 7-(benzyloxy) group plays a role in modulating enzyme activity. evitachem.com

Overview of Current Research Trajectories in Naphthoic Acid Chemistry

Contemporary research in naphthoic acid chemistry is characterized by several key trends. A major focus remains on the synthesis of novel derivatives for applications in medicinal chemistry. researchgate.net This includes the design of compounds with potential antimicrobial, anti-inflammatory, or anticancer properties. ontosight.ainih.gov For instance, derivatives are being developed as selective antagonists for purinergic receptors like P2Y14R, which are attractive targets for inflammatory diseases. researchgate.net

Another significant trajectory is the development of sustainable and efficient synthetic methods. github.comdatainsightsmarket.com Researchers are exploring greener reaction conditions, reducing waste, and improving yields to make the production of naphthoic acid derivatives more environmentally friendly. datainsightsmarket.com Additionally, the unique photophysical properties of the naphthalene ring are being exploited in materials science. Recent studies have involved attaching naphthoic acids to polymers like cellulose (B213188) to create novel fluorescent materials. acs.org The development of new catalytic methods, such as ruthenium-catalyzed C-H activation, is enabling the construction of highly complex and substituted naphthoic acids that were previously difficult to access. frontiersin.org

Data Tables

Table 1: Properties of Key Naphthoic Acid Compounds This table outlines the basic chemical properties of 7-(Benzyloxy)-2-naphthoic acid and its direct precursor.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₈H₁₄O₃278.30Naphthalene core, 2-carboxyl group, 7-benzyloxy group evitachem.com
7-Hydroxy-2-naphthoic acidC₁₁H₈O₃188.18Naphthalene core, 2-carboxyl group, 7-hydroxyl group nih.gov

Table 2: Research Applications of Naphthoic Acid Derivatives This table summarizes some of the key research areas where derivatives of the 2-naphthoic acid scaffold are being actively investigated.

Research AreaApplication of 2-Naphthoic Acid ScaffoldExample Target/UseReference
Medicinal Chemistry Development of allosteric inhibitorsN-methyl-D-aspartate (NMDA) receptors nih.gov
Synthesis of receptor antagonistsP2Y14 Receptor researchgate.net
Investigation of antimicrobial agentsGram-positive and Gram-negative bacteria nih.gov
Materials Science Creation of fluorescent polymersCovalently bonded to cellulose backbone acs.org
Organic Synthesis Intermediate for complex moleculesDyes, agrochemicals, pharmaceuticals researchgate.netdatainsightsmarket.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188904-08-7

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

7-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14O3/c19-18(20)15-7-6-14-8-9-17(11-16(14)10-15)21-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20)

InChI Key

RISJULZHRZZOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CC(=C3)C(=O)O)C=C2

Origin of Product

United States

Synthetic Methodologies for 7 Benzyloxy 2 Naphthoic Acid

Retrosynthetic Analysis of 7-(Benzyloxy)-2-naphthoic acid

A retrosynthetic analysis of this compound identifies the most logical bond disconnections to simplify the structure into readily available starting materials. The primary and most straightforward disconnection is at the ether linkage of the benzyloxy group. This C-O bond cleavage leads to two key precursors: 7-hydroxy-2-naphthoic acid and a suitable benzyl (B1604629) electrophile, such as benzyl bromide. This disconnection is based on the well-established Williamson ether synthesis.

A secondary disconnection can be considered at the C-C bond between the naphthalene (B1677914) ring and the carboxylic acid group. This approach would involve a 7-(benzyloxy)naphthalene intermediate, which could then be carboxylated at the 2-position. However, this route can present challenges regarding regioselectivity. Therefore, the most strategically sound retrosynthesis points towards the benzylation of a pre-existing 7-hydroxy-2-naphthoic acid framework.

Conventional Synthetic Approaches to this compound

Conventional methods remain the most prevalent for the synthesis of this compound, primarily relying on established, high-yielding reactions.

The synthesis of this compound is inherently a multi-step process. The most common sequence involves the initial preparation of the 7-hydroxy-2-naphthoic acid precursor, followed by the protection of the hydroxyl group via benzylation. evitachem.com

While one-pot, multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity, their direct application to synthesize this specific molecule is not widely documented. researchgate.net However, MCRs are used to generate various substituted naphthoic acids and related naphthalene systems. researchgate.netresearchgate.net For instance, three-component reactions involving a hydroxy-naphthoic acid, an aldehyde, and acetonitrile (B52724) have been reported to yield complex derivatives, showcasing the potential for MCRs in this chemical space. researchgate.net A copper-catalyzed multicomponent reaction has also been applied to synthesize derivatives from 2-naphthoic acid. beilstein-journals.org These strategies highlight the potential for future development of a direct MCR route to this compound.

The most common and efficient synthesis of this compound starts with the commercially available precursor, 7-hydroxy-2-naphthoic acid. nih.govbldpharm.com This method is a direct application of the Williamson ether synthesis.

The reaction involves the deprotonation of the phenolic hydroxyl group of 7-hydroxy-2-naphthoic acid with a suitable base, followed by nucleophilic substitution with a benzyl halide. Potassium carbonate (K₂CO₃) is a frequently used base, and benzyl bromide is the typical benzylating agent. evitachem.comnih.gov The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This precursor-based approach is reliable and provides the target compound in good yield.

The precursor itself, 7-hydroxy-2-naphthoic acid, can be synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of the corresponding potassium naphtholate under pressure and heat. google.com

Table 1: Synthesis of this compound from 7-Hydroxy-2-naphthoic Acid

Starting MaterialReagentsSolventConditionsProductReference
7-Hydroxy-2-naphthoic acidBenzyl bromide, Potassium carbonate (K₂CO₃)Dimethylformamide (DMF)Stirring for 24 hoursThis compound evitachem.comnih.gov

Protecting groups are essential in the synthesis of molecules with multiple reactive functional groups. uchicago.edu In the context of this compound, the synthesis itself exemplifies a protection strategy.

Hydroxyl Group Protection: The benzyl group (Bn) serves as a protecting group for the 7-hydroxy functionality. This is crucial if subsequent reactions are planned that are incompatible with a free phenolic hydroxyl group. The benzyl ether is stable under a wide range of conditions but can be selectively removed when needed, typically via catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl ether to regenerate the hydroxyl group. orgsyn.org

Carboxylic Acid Protection: The carboxylic acid group is generally robust. However, if a reaction requires conditions that would interfere with the acidic proton or if the carboxylate would inhibit a catalyst, it may need to be protected. uchicago.edu Common protecting groups for carboxylic acids are esters, such as methyl or ethyl esters. These can be introduced by Fischer esterification (reaction with the alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide under basic conditions. Deprotection is typically achieved by hydrolysis using either acid or base. highfine.com For instance, if a metal-catalyzed cross-coupling reaction were to be performed on the naphthalene ring, protecting the carboxylic acid as an ester might be necessary to prevent catalyst deactivation.

Advanced and Emerging Synthetic Techniques for the Naphthoic Acid Core

Modern synthetic chemistry offers sophisticated methods for constructing the core naphthalene structure, which can then be elaborated to form this compound.

Metal-Catalyzed Synthesis: Transition metal catalysis has revolutionized the synthesis of aromatic systems. mdpi.com Various metals, including palladium (Pd), ruthenium (Ru), iron (Fe), and copper (Cu), are used to catalyze annulation reactions to build the naphthalene skeleton. thieme-connect.comresearchgate.net Palladium-catalyzed reactions, such as carboannulation of internal alkynes with o-allylaryl halides, provide a powerful route to substituted naphthalenes. thieme-connect.com Ruthenium-catalyzed C-H activation and alkyne annulation offer an efficient, atom-economical pathway to multisubstituted naphthoic acids. researchgate.net These methods provide access to complex naphthalene cores that might be difficult to synthesize via traditional routes. pkusz.edu.cn

Organocatalytic Synthesis: Asymmetric organocatalysis has emerged as a key strategy for the enantioselective synthesis of chiral compounds. beilstein-journals.org For naphthalene derivatives, organocatalytic methods often employ chiral catalysts, such as quinine-derived sulfonamides or proline-based catalysts, to direct the formation of specific stereoisomers. nih.gov These reactions frequently involve [3+2] or [4+2] cycloadditions and annulations to construct the chiral naphthyl framework. rsc.orgresearchgate.net Organocatalysis provides a metal-free alternative for synthesizing enantiomerically enriched naphthalene derivatives, which are valuable in medicinal chemistry. researchgate.net

Table 2: Examples of Advanced Catalytic Methods for Naphthalene Core Synthesis

Catalytic SystemReaction TypeKey FeaturesReference
Palladium Acetate (B1210297) / Phosphine LigandsCarboannulation / C-H FunctionalizationVersatile for constructing substituted naphthalenes from alkynes and aryl halides. thieme-connect.com
Ruthenium Complexes[2+2+2] Benzannulation via C-H ActivationHigh atom economy for synthesizing multisubstituted naphthoic acids. researchgate.net
Iron(III) Chloride (FeCl₃)Tandem Cross-Dehydrogenative CouplingAn inexpensive and environmentally benign approach to polysubstituted naphthalenes. thieme-connect.com
Chiral Quinine-Derived OrganocatalystsAsymmetric Sulfa-Michael AdditionProduces enantiomerically enriched β-naphthyl derivatives. nih.gov
Chiral Brønsted Base OrganocatalystsAsymmetric AnnulationAccess to axially chiral naphthyl-indole skeletons with high enantioselectivity. researchgate.net

Compound Reference Table

Photochemical Synthetic Routes to Naphthalene Derivatives

Photochemical reactions offer unique pathways for the synthesis and functionalization of naphthalene derivatives. These methods utilize light to initiate reactions that might be difficult to achieve through traditional thermal methods.

Photo-additions of substituted ethylenes to naphthalene derivatives can lead to the formation of cyclobutene (B1205218) systems. For instance, the irradiation of 2-methoxynaphthalene (B124790) with acrylonitrile (B1666552) results in the formation of a naphthocyclobutene derivative. cdnsciencepub.com This photochemical addition provides a key step in accessing functionalized naphthalene ring systems. cdnsciencepub.com

Another application of photochemistry in this area is the photochemical bromination of methylnaphthalene derivatives. For example, 1-methylnaphthalene (B46632) can be photochemically brominated in an aqueous biphasic system to produce 1-(bromomethyl)naphthalene. scirp.org This intermediate can then be used in subsequent reactions, such as the Williamson ether synthesis, to introduce an alkoxy or benzyloxy group.

Table 1: Examples of Photochemical Reactions for Naphthalene Derivative Synthesis

ReactantsProductReaction TypeReference
2-Methoxynaphthalene, AcrylonitrileNaphthocyclobutene derivativePhoto-addition cdnsciencepub.com
1-Methylnaphthalene, Bromine1-(Bromomethyl)naphthalenePhotochemical Bromination scirp.org
Naphthalene derivatives, AlkenesAlkenylnaphthalenesPhotoredox Catalysis researchgate.net

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of the naphthalene core is crucial for the synthesis of specific isomers like this compound. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often leading to mixtures of products. researchgate.net Therefore, modern synthetic methods focus on achieving high chemo- and regioselectivity.

Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of naphthalenes. nih.gov This approach utilizes a directing group on the naphthalene substrate to guide a metal catalyst to a specific C-H bond for functionalization. researchgate.netnih.gov Various directing groups can be employed to introduce different functional groups at desired positions on the naphthalene ring. nih.gov

For instance, the synthesis of polysubstituted 1-naphthols can be achieved with high regioselectivity through the bromide-mediated intermolecular annulation of phenylethanone derivatives with alkynes. researchgate.net The mechanism involves the bromination of the phenylethanone, which then reacts with the alkyne to form the desired naphthol. researchgate.net While not a direct synthesis of this compound, this demonstrates a strategy for controlled polysubstitution.

The development of new catalysts and reagents continues to improve the regioselectivity of naphthalene functionalization. For example, a reactive difluorodiazo hypervalent iodine(III) reagent has been designed for the ring expansion of indene (B144670) to form naphthalene derivatives under mild conditions. researchgate.net Such innovative methods provide greater control over the final product's structure.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are preferred as they generate less waste.

In the context of synthesizing naphthalene derivatives, palladium-catalyzed addition reactions of nucleophiles to allenes represent an atom-economical approach. nih.gov These reactions allow for the formation of complex products with high efficiency and minimal byproduct formation. nih.gov Similarly, the direct carboxylation of naphthalene with carbon dioxide, a renewable and non-toxic C1 source, to produce naphthoic acids is a highly atom-economical process with a theoretical atom utilization of 100%. google.com This method avoids the use of stoichiometric heavy metal oxidants often required in traditional routes. google.com

Optimizing reaction efficiency also involves reducing the number of synthetic steps and using catalytic rather than stoichiometric reagents. huarenscience.com For example, multicomponent reactions, where multiple reactants are combined in a single step to form a complex product, are inherently more efficient and atom-economical. acs.org

Table 2: Comparison of Atom Economy in Naphthoic Acid Synthesis

Synthetic RouteKey ReagentsByproductsAtom EconomyReference
Traditional Oxidation of 1-methylnaphthaleneHeavy metal oxidantsMetal salts, oxidation byproductsLow google.com
Direct Carboxylation of NaphthaleneNaphthalene, CO2, Lewis acid catalystNone (in theory)High (100%) google.com

Development of Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic solvents are often volatile, flammable, and toxic, posing environmental and health risks. rsc.orgrsc.org Green chemistry encourages the use of solvent-free reaction conditions or the replacement of hazardous solvents with more environmentally benign alternatives. rsc.org

Mechanochemistry, or solvent-free synthesis, has been successfully applied to the synthesis of polyaromatic hydrocarbon derivatives. rsc.org This technique involves grinding solid reactants together, often with a catalytic amount of a liquid, to initiate a reaction. It has been shown to be a more environmentally friendly approach for synthesizing naphthalene derivatives, reducing the reliance on volatile organic compounds. rsc.org

When a solvent is necessary, greener alternatives are sought. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. rsc.org The synthesis of alkoxy naphthalenes, structurally related to this compound, has been demonstrated in aqueous micellar media. scispace.com Ionic liquids are another class of alternative solvents that are non-volatile and can offer unique reactivity. acs.orgrsc.orgnih.gov For example, the synthesis of functionalized morphan derivatives with naphthalene skeletons has been achieved in the ionic liquid [BMIM]PF6. acs.orgnih.gov Supercritical fluids, such as supercritical carbon dioxide (scCO2), also represent a promising green solvent system for chemical reactions and extractions. rsc.org

Sustainable Reagent Design and Utilization

The choice of reagents is another critical aspect of green chemistry. Sustainable reagents are typically derived from renewable resources, are non-toxic, and can be recycled or reused.

The use of carbon dioxide as a C1 building block for carboxylation reactions is a prime example of sustainable reagent utilization. google.com This approach not only utilizes a greenhouse gas but also replaces more hazardous reagents traditionally used for carboxylation.

In oxidation reactions, which are common in the synthesis of carboxylic acids, traditional heavy metal oxidants can be replaced with greener alternatives. For example, a "green variant of the Hunsdiecker reaction" for decarboxylative bromination utilizes a Na2MoO4/H2O2 system to generate the bromonium ion from KBr, avoiding the use of more toxic bromine sources. acs.org

The development of catalytic systems based on earth-abundant and non-toxic metals is another area of focus. huarenscience.com These catalysts can replace more hazardous and expensive heavy metal catalysts, contributing to a more sustainable synthetic process. Biocatalysis, using enzymes to perform chemical transformations, also offers a highly selective and environmentally friendly approach to synthesis. huarenscience.com

Functionalization and Derivatization Strategies of 7 Benzyloxy 2 Naphthoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related functionalities. These transformations are fundamental in altering the molecule's physical and chemical properties.

Esterification and Amidation Reactions

Esterification of 7-(Benzyloxy)-2-naphthoic acid can be achieved by reacting it with various alcohols under acidic conditions. evitachem.com For instance, the reaction with methanol (B129727) in the presence of an acid catalyst yields the corresponding methyl ester. Similarly, amidation involves the coupling of the carboxylic acid with an amine. Reagents like benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (BOP) are effective for this transformation. nih.gov

Detailed research has explored the synthesis of various esters and amides. For example, the esterification with specific alcohols can be a key step in the synthesis of complex molecules like chiral liquid crystals. irb.hr Amidation has been used to create potent antagonists for receptors such as the P2Y14 receptor, where the naphthoic acid structure serves as a key template. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

Reactant Reagent/Catalyst Product Application
1-Hexanol One-pot conversion to acyl halide, then esterification Hexyl 7-(benzyloxy)-2-naphthoate Synthesis of rod-shaped liquid crystals irb.hr
3-{1-[(2S)-amino-3-methylbutyl]-(3R,4R)-dimethyl-4-piperidinyl}phenol BOP, triethylamine Amide derivative Synthesis of κ-opioid receptor antagonists nih.gov
Various amines Click or amide coupling Functionalized 2-naphthoic acid derivatives Development of fluorescent probes for P2Y14 receptor researchgate.net

Reduction to Aldehyde or Alcohol Functionalities

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde. evitachem.comevitachem.com Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the carboxylic acid directly to the corresponding alcohol, (7-(benzyloxy)naphthalen-2-yl)methanol. evitachem.com

The selective reduction to an aldehyde is more challenging and requires milder or more specialized reagents to avoid over-reduction to the alcohol. This transformation is significant as the resulting aldehyde can participate in a variety of subsequent reactions. smolecule.com

Formation of Acid Halides, Anhydrides, and Other Activated Carboxylates

To increase the reactivity of the carboxylic acid for nucleophilic substitution, it can be converted into more reactive intermediates such as acid halides, anhydrides, or other activated carboxylates. For example, treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) would convert this compound into its highly reactive acid chloride. This intermediate can then readily react with a wide range of nucleophiles, including alcohols and amines, often under milder conditions than the parent carboxylic acid. irb.hr The formation of mixed anhydrides is another strategy to activate the carboxyl group for subsequent reactions. google.com

Modifications and Cleavage of the Benzyloxy Protecting Group

The benzyloxy group serves as a protecting group for the hydroxyl functionality at the 7-position. Its removal, or deprotection, is a crucial step in many synthetic sequences to reveal the free phenol.

Catalytic Hydrogenation for Deprotection

The most common method for cleaving the benzyl (B1604629) ether is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. thalesnano.comresearchgate.net This process is generally clean and efficient, yielding 7-hydroxy-2-naphthoic acid and toluene (B28343) as the byproduct. organic-chemistry.org

A variation of this method is catalytic transfer hydrogenation, which uses a hydrogen donor in situ, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org Common hydrogen donors include formic acid or cyclohexene. irb.hrorganic-chemistry.org This method can offer improved selectivity, especially in molecules with other reducible functional groups. organic-chemistry.org

Table 2: Conditions for Catalytic Hydrogenation

Catalyst Hydrogen Source Solvent Conditions Outcome
10% Pd/C Hydrogen gas Ethanol 80°C, 80 bar Debenzylation and saturation of double bonds thalesnano.com
10% Pd/C Cyclohexene Not specified Not specified Removal of benzyl protecting group irb.hr
Palladium on carbon Formic acid Not specified Not specified Fast and simple removal of O-benzyl groups organic-chemistry.org

Alternative Cleavage Methods for Benzyl Ethers

While catalytic hydrogenation is widely used, alternative methods for benzyl ether cleavage exist and may be necessary if the substrate contains functional groups that are sensitive to hydrogenation conditions. Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Oxidative cleavage is another possibility, where the benzyloxy group is oxidized to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org Reagents like ozone have been used for the oxidative removal of benzyl ethers. organic-chemistry.org

Oxidation and Rearrangement Reactions of the Benzyloxy Group

The benzyloxy group in this compound presents a reactive site for both oxidation and rearrangement, offering pathways to diverse molecular architectures.

Oxidation: The benzylic carbon-hydrogen bonds are susceptible to oxidation. While specific studies on this compound are not extensively documented, analogous transformations on related benzyloxy-substituted aromatic compounds are well-established. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can cleave the benzyl group, leading to the formation of the corresponding phenol, 7-hydroxy-2-naphthoic acid. Milder conditions can potentially lead to the oxidation of the benzylic position to an aldehyde or ketone, although this is less common for simple benzyl ethers compared to benzylic C-H bonds on an alkylarene. smolecule.com The deprotection via oxidation to regenerate the hydroxyl group is a common strategy in multi-step synthesis. smolecule.com

Rearrangement Reactions: The benzyloxy group can undergo intramolecular rearrangement reactions, most notably the Smiles rearrangement and its variants. wikipedia.orgchemistry-reaction.com The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an activated aryl ether can rearrange. wikipedia.orgsemanticscholar.org For this to occur, the naphthalene (B1677914) ring would need to be sufficiently activated by electron-withdrawing groups, and a nucleophilic center would need to be generated elsewhere in the molecule to attack the ipso-carbon of the naphthalene ring where the benzyloxy group is attached. chemistry-reaction.com

A related transformation is the evitachem.comnih.gov-Wittig rearrangement, which involves the deprotonation of the benzylic carbon with a strong base (like an alkyllithium), followed by a rearrangement to form a new carbon-carbon bond. semanticscholar.orgacs.org Application of this to this compound would theoretically yield an α-(7-hydroxy-2-naphthyl)benzyl alcohol derivative. The efficiency of such rearrangements can be influenced by substituents on both the naphthalene and benzyl rings. acs.org Studies on related (benzyloxy)aryloxazolines have shown that the choice of base and substrate structure is critical in determining the reaction outcome, sometimes favoring cyclization over rearrangement. semanticscholar.org

Aromatic Substitution Reactions on the Naphthalene Ring of this compound

The naphthalene core of this compound is a platform for various aromatic substitution reactions, with the regiochemical outcome dictated by the interplay of the existing benzyloxy and carboxylic acid substituents.

Electrophilic Aromatic Substitution: Regioselectivity and Scope

Naphthalene is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) because the energy required to form the intermediate carbocation (arenium ion) is lower. stackexchange.com In this compound, the directing effects of the two substituents determine the position of attack by an incoming electrophile.

The 7-benzyloxy group is a powerful activating group and directs electrophiles to the ortho (C6, C8) and para (C4) positions. Due to resonance stabilization, it increases the electron density at these positions. evitachem.com

The 2-carboxylic acid group is a deactivating group and directs incoming electrophiles to the meta positions (C4, C5, C7).

Reaction TypeReagent/ConditionsPredicted Major Product(s)Rationale
NitrationHNO₃ / H₂SO₄6-Nitro- and 8-Nitro-7-(benzyloxy)-2-naphthoic acidThe strong activating effect of the ortho, para-directing benzyloxy group at C7 overcomes the deactivating, meta-directing effect of the carboxylic acid at C2.
HalogenationBr₂ / FeBr₃6-Bromo- and 8-Bromo-7-(benzyloxy)-2-naphthoic acidSimilar to nitration, the benzyloxy group dictates the position of substitution.
Friedel-Crafts AcylationRCOCl / AlCl₃Likely complex mixture or no reactionThe deactivating carboxylic acid group and potential for catalyst complexation can inhibit this reaction. If it proceeds, acylation would be expected at C6 or C8.

Nucleophilic Aromatic Substitution: Reactivity and Limitations

Classical nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring and a good leaving group. masterorganicchemistry.comslideshare.net The naphthalene ring in this compound is rendered electron-rich by the benzyloxy group, making it generally unreactive towards traditional SNAr reactions where a halide or other leaving group would be displaced by a nucleophile. masterorganicchemistry.com

However, modern methodologies have enabled SNAr reactions on electron-rich arenes. Cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), often employing photoredox catalysis, can overcome this limitation. thieme-connect.comosti.govnih.gov In this process, the electron-rich arene is oxidized to a radical cation, which is highly electrophilic and susceptible to nucleophilic attack. thieme-connect.comnih.gov Significantly, this method allows for alkoxy groups, including benzyloxy groups, to function as nucleofuges (leaving groups). thieme-connect.comthieme-connect.com Therefore, under photoredox conditions, the benzyloxy group at C7 could potentially be displaced by various nucleophiles, such as N-heterocycles or amines, providing a modern route to 7-substituted-2-naphthoic acid derivatives. osti.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at Naphthalene C-H Bonds

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of arenes without the need for pre-installed leaving groups. sci-hub.sesioc-journal.cn The carboxylic acid group is a well-established directing group for such transformations, typically facilitating functionalization at the ortho position. sci-hub.sersc.orglabxing.com

For this compound, the carboxylic acid at C2 can direct a transition metal catalyst (e.g., Palladium, Rhodium) to activate the C-H bonds at the C1 and C3 positions. Palladium-catalyzed C-H arylation of 1-naphthoic acids has been shown to selectively occur at the C8 (peri) position. nih.govacs.org For 2-naphthoic acid derivatives, the directing group would favor functionalization at C1 and C3. Research has demonstrated that the regioselectivity of C-H arylation on naphthoic acid derivatives can be switched between different positions, such as C4 and C7, by modifying the directing group (e.g., using an amide instead of the free acid) and reaction conditions. researchgate.netbeilstein-journals.org This highlights the potential to selectively functionalize various positions on the this compound backbone through careful choice of catalyst and directing group strategy.

ReactionCatalyst SystemCoupling PartnerPotential Product
ortho-ArylationPd(OAc)₂ / LigandAryl Halide / Boronic Acid1-Aryl-7-(benzyloxy)-2-naphthoic acid or 3-Aryl-7-(benzyloxy)-2-naphthoic acid
ortho-Olefination[RhCp*Cl₂]₂ / AgSbF₆Alkene1-Alkenyl- or 3-Alkenyl-7-(benzyloxy)-2-naphthoic acid
Remote ArylationPd(II) / Specific LigandAryl IodideC4, C5, or C8-Aryl-7-(benzyloxy)-2-naphthoic acid (as amide derivative)

Development of Novel this compound Derivatives for Specific Chemical Applications

This compound serves as a key intermediate in the synthesis of complex molecules, particularly in medicinal chemistry. evitachem.com Its structural framework is a core component of potent and selective antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor implicated in inflammatory processes. acs.orgresearchgate.net

Research in this area has focused on modifying the 7-position, often by replacing the benzyloxy group, and functionalizing the 4-position of the naphthoic acid core. For instance, a highly potent P2Y₁₄ receptor antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), showcases the importance of the 2,4,7-trisubstituted naphthalene scaffold. nih.govresearchgate.netsemanticscholar.org The synthesis of such compounds often starts from precursors like 7-hydroxy-2-naphthoic acid, which can be derived from this compound, and involves sequential cross-coupling reactions to install the aryl and piperidinylphenyl groups. google.com

Further derivatization of these potent antagonists has been explored to develop molecular probes. By functionalizing the piperidine (B6355638) ring of the PPTN scaffold, researchers have successfully attached fluorescent dyes, creating high-affinity fluorescent antagonists. acs.orgresearchgate.net These probes are invaluable tools for studying the P2Y₁₄ receptor, enabling high-throughput screening and flow cytometry-based assays to identify new ligands. acs.orgresearchgate.net The work demonstrates that the 2-naphthoic acid template, with a substituent at the 7-position, is a versatile and crucial platform for developing sophisticated chemical tools for pharmacological research.

Reaction Mechanisms and Kinetic Studies Involving 7 Benzyloxy 2 Naphthoic Acid

Elucidation of Reaction Mechanisms in the Synthesis of the Title Compound

The most common laboratory synthesis of 7-(benzyloxy)-2-naphthoic acid involves the benzylation of 7-hydroxy-2-naphthoic acid. This transformation proceeds via a Williamson ether synthesis, a classic S(_N)2 reaction.

The mechanism unfolds in two primary steps:

Deprotonation: The phenolic hydroxyl group of 7-hydroxy-2-naphthoic acid is deprotonated by a suitable base, such as cesium carbonate (Cs(_2)CO(_3)) or sodium hydride (NaH), to form a naphtholate anion. This anion is a potent nucleophile.

Nucleophilic Attack: The generated naphtholate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl (B1604629) bromide. This occurs in a concerted fashion where the nucleophile attacks from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the benzyl ether linkage.

An alternative synthetic route involves the oxidation of a precursor molecule like 7-(benzyloxy)-2-methylnaphthalene. The mechanism of such oxidations can be complex and is dependent on the oxidizing agent used. For instance, with strong oxidants like potassium permanganate (B83412) (KMnO(_4)), the reaction likely proceeds through a free-radical mechanism involving the abstraction of a benzylic hydrogen from the methyl group, followed by successive oxidation steps to form the carboxylic acid.

Mechanistic Investigations of Functionalization Reactions

The primary site of functionalization on this compound is the carboxylic acid group. Common reactions include esterification and amide bond formation, both of which proceed through nucleophilic acyl substitution.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com The mechanism is a multi-step process:

Protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water as a leaving group to form a protonated ester.

Deprotonation to yield the final ester product.

Amide Bond Formation: The formation of amides typically requires the activation of the carboxylic acid. researchgate.netresearchgate.net This is often achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP reagent). researchgate.net The general mechanism involves:

Activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides).

Nucleophilic attack by the amine on the activated carbonyl group, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate and elimination of the coupling agent's byproduct to form the amide bond.

Kinetic Analysis of Key Transformation Steps

For the Williamson ether synthesis (an S(_N)2 reaction), the rate is typically second order, being first order in both the nucleophile (naphtholate) and the electrophile (benzyl bromide).

Rate = k[Naphtholate][Benzyl Bromide]

The rate is sensitive to the nature of the leaving group, the solvent, and the concentration of the reactants.

For amide bond formation using coupling reagents, the rate-determining step is often the nucleophilic attack of the amine on the activated carboxylic acid intermediate. The reaction rate is therefore dependent on the concentrations of the activated acid and the amine.

The table below summarizes the expected kinetic dependencies for these key transformations.

ReactionKey ReactantsExpected Rate LawFactors Influencing Rate Constant (k)
Williamson Ether SynthesisNaphtholate, Benzyl BromideRate = k[Naphtholate][Benzyl Bromide]Solvent polarity, temperature, leaving group ability
Fischer EsterificationCarboxylic Acid, Alcohol, H\⁺Complex, depends on rate-determining stepTemperature, catalyst concentration, water removal
Amide Coupling (with activation)Activated Carboxylic Acid, AmineRate = k[Activated Acid][Amine]Nature of activating agent, amine nucleophilicity, solvent

Advanced Spectroscopic and Structural Characterization Techniques for 7 Benzyloxy 2 Naphthoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 7-(Benzyloxy)-2-naphthoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing information about its hybridization and chemical environment. The ¹³C NMR spectrum of this compound would be expected to show signals for the carboxylic acid carbon (around 167-173 ppm), the aromatic carbons of the naphthalene (B1677914) and benzene (B151609) rings (typically in the 110-140 ppm range), and the methylene (B1212753) carbon of the benzyl (B1604629) group (around 70 ppm). For comparison, the ¹³C NMR spectrum of 2-naphthoic acid in DMSO-d₆ displays signals for the naphthalene carbons between δ 125.4 and 133.9 ppm, with the carboxylic acid carbon at δ 169.1 ppm. rsc.org

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is employed to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to assign protons on the same ring system. HSQC and HMBC experiments correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These techniques are invaluable for unambiguously assigning all ¹H and ¹³C signals, especially for complex derivatives. Studies on related benzyloxy-containing compounds have demonstrated the power of 2D NMR in confirming their intricate structures.

Proton Type Expected Chemical Shift (δ, ppm) ¹H NMR Data for 2-Naphthoic Acid (DMSO-d₆) (δ, ppm) rsc.org
Carboxylic Acid (-COOH)12.0 - 14.013.17 (s, 1H)
Naphthalene Aromatic7.0 - 9.07.46 - 8.87 (m)
Benzene Aromatic7.2 - 7.5N/A
Benzylic (-CH₂-)5.0 - 5.5N/A
Carbon Type Expected Chemical Shift (δ, ppm) ¹³C NMR Data for 2-Naphthoic Acid (DMSO-d₆) (δ, ppm) rsc.org
Carboxylic Acid (-COOH)167 - 173169.1
Naphthalene Aromatic120 - 140125.4 - 133.9
Benzene Aromatic125 - 140N/A
Benzylic (-CH₂-)~70N/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₈H₁₄O₃), the calculated average molecular weight is 278.307 g/mol . chemspider.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 278. The fragmentation pattern would likely involve characteristic losses of functional groups. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da). Another prominent fragmentation would be the cleavage of the benzylic ether bond. This could lead to the formation of a benzyl cation (C₇H₇⁺, m/z 91), which is a very stable and common fragment, or a naphthoxy cation fragment. The mass spectrum of the related 2-naphthoic acid shows a strong molecular ion peak and fragmentation corresponding to the loss of the carboxylic acid group. nist.gov Analysis of the fragmentation of naphthoquinone derivatives, which share the naphthalene core, also reveals characteristic cleavage patterns that aid in structural identification. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy, which is a definitive confirmation of the compound's identity.

Ion m/z (expected) Description
[C₁₈H₁₄O₃]⁺278Molecular Ion (M⁺)
[C₁₇H₁₄O]⁺234Loss of CO₂
[C₁₇H₁₃O₂]⁺233Loss of COOH
[C₁₁H₇O₃]⁺187Loss of Benzyl radical
[C₇H₇]⁺91Benzyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid, aromatic rings, and ether linkage. The carboxylic acid group would show a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1680 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage would likely be found in the 1250-1050 cm⁻¹ range. The IR spectrum of the parent compound, 2-naphthoic acid, clearly shows the characteristic broad O-H and sharp C=O stretching bands of the carboxylic acid functional group. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring in this compound is expected to result in strong UV absorption. The UV-Vis spectrum of 2-naphthoic acid shows absorption maxima at approximately 236 nm, 280 nm, and 334 nm. sielc.com The presence of the benzyloxy substituent at the 7-position may cause a slight shift (either bathochromic or hypsochromic) in these absorption bands. The electronic transitions observed are typically π → π* transitions associated with the aromatic system. The pH of the solution can also influence the UV-Vis spectrum of naphthoic acid derivatives due to the ionization of the carboxylic acid group. researchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1680
AromaticC-H stretch>3000
AromaticC=C stretch1600-1450
EtherC-O stretch1250-1050

X-ray Crystallography for Absolute Structural Determination

X-ray Crystallography is the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself is not publicly available, the crystal structures of numerous derivatives of naphthoic acid and benzyloxy-containing compounds have been reported. For instance, the crystal structure of 1-naphthoic acid has been redetermined, providing detailed information on its molecular geometry and packing in the solid state. nih.gov Similarly, the synthesis and characterization of Ni(II) complexes with ligands derived from 2-(benzyloxy)benzoylhydrazine included single crystal X-ray diffraction to determine the molecular structures of the ligands and complexes. elsevierpure.com These studies exemplify how X-ray crystallography can be used to unequivocally confirm the connectivity and stereochemistry of complex molecules. For a derivative of this compound, this technique could reveal the planarity of the naphthalene ring, the orientation of the carboxylic acid group, and the conformation of the benzyloxy substituent relative to the naphthalene core.

Advanced Chromatographic and Separation Methodologies for Purity Assessment and Isolation

Advanced chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (like formic or acetic acid), would be suitable for analyzing this compound. The UV detector would be set to one of the compound's absorption maxima (e.g., 280 nm) for sensitive detection. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. HPLC methods have been developed for the analysis of various naphthoic acid derivatives, demonstrating the utility of this technique. nih.gov

For the isolation and purification of this compound, column chromatography is a common technique. Silica gel would likely be used as the stationary phase, with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, to elute the compound. The progress of the separation would be monitored by Thin-Layer Chromatography (TLC). Recrystallization from a suitable solvent or solvent mixture would be a final step to obtain the compound in high purity. Purification methods for related compounds, such as 6-hydroxy-2-naphthoic acid, often involve steps like neutralization, adsorption on resins, and recrystallization to remove impurities.

Computational Chemistry and Theoretical Studies of 7 Benzyloxy 2 Naphthoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 7-(Benzyloxy)-2-naphthoic acid, these methods could provide profound insights.

Electronic Structure and Molecular Orbital Theory Applications

A detailed analysis of the electronic structure of this compound would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. Such studies would elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. These calculations would also map the electrostatic potential surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule interacts with other reagents.

Table 1: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative of what would be calculated and is not based on published research.)

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Time-dependent DFT (TD-DFT) is commonly used to calculate the ultraviolet-visible (UV-Vis) absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions.

Furthermore, calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within this compound, such as the C=O stretch of the carboxylic acid or the C-O-C stretch of the benzyl (B1604629) ether. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to assist in the assignment of experimental NMR spectra.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its behavior. The molecule possesses several rotatable bonds, particularly around the ether linkage and the carboxylic acid group, allowing it to adopt various conformations.

Conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting structure to identify low-energy, stable conformers. Molecular Dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time in different environments, such as in a solvent. MD simulations provide insights into how the molecule flexes, vibrates, and interacts with its surroundings, offering a more realistic picture of its behavior than static calculations alone.

Reaction Pathway Prediction, Transition State Analysis, and Energy Profiles

Theoretical chemistry can be used to map out the entire pathway of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them.

By calculating the energy of these species, an energy profile for the reaction can be constructed. This profile reveals the activation energy—the energy barrier that must be overcome for the reaction to occur—which is directly related to the reaction rate. For example, the esterification of the carboxylic acid group or the cleavage of the benzyl ether could be modeled to understand the reaction mechanisms and predict which pathways are most favorable.

Theoretical Insights into Structure-Reactivity Relationships

By combining the insights from electronic structure calculations and reaction pathway analysis, a deeper understanding of the structure-reactivity relationships of this compound can be developed. For instance, computational studies could explore how modifying the substituents on either the naphthalene (B1677914) or the benzyl ring would affect the molecule's reactivity.

These studies could quantify the electronic effects (e.g., induction, resonance) of different functional groups on the acidity of the carboxylic acid or the reactivity of the naphthalene ring system towards electrophilic substitution. This knowledge is invaluable for designing new molecules with tailored properties.

Development of Predictive Models for Chemical Behavior

The data generated from computational studies on this compound and related molecules could be used to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the computed molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, molecular shape) and an observed property or activity.

While no such models currently exist specifically for this compound in the literature, future research could lead to the development of models that could predict, for example, the biological activity or the physicochemical properties (like solubility or partition coefficient) of novel derivatives of this compound without the need for extensive experimental synthesis and testing.

Applications of 7 Benzyloxy 2 Naphthoic Acid As a Chemical Building Block

Role in Polymer Chemistry and Material Science Precursors

The rigid and aromatic nature of the naphthalene (B1677914) moiety in 7-(Benzyloxy)-2-naphthoic acid makes it an excellent candidate for the synthesis of high-performance polymers, particularly thermotropic liquid crystalline polymers (LCPs). mdpi.commdpi.com LCPs are a class of materials known for their exceptional mechanical strength, thermal stability, and chemical resistance. mdpi.com The incorporation of the this compound unit into a polymer backbone can impart liquid crystalline properties, allowing the polymer chains to self-align into highly ordered structures when melted. This molecular ordering is responsible for the outstanding properties of the resulting materials. mdpi.com

The synthesis of LCPs often involves the copolymerization of monomers like 6-hydroxy-2-naphthoic acid with other aromatic hydroxy acids, such as 4-hydroxybenzoic acid. mdpi.comresearchgate.net The benzyloxy group in this compound can be deprotected to yield the corresponding hydroxyl group, making it a direct precursor to monomers used in the production of commercially significant LCPs like Vectra®. mdpi.com The polymerization is typically carried out via acidolysis, where the acetylated monomers undergo polycondensation at high temperatures to form the final polymer. mdpi.comresearchgate.net

The properties of the resulting LCPs can be tailored by adjusting the ratio of the different monomer units in the polymer chain. This allows for the fine-tuning of properties such as melting point, melt viscosity, and mechanical strength to suit specific applications.

Table 1: Properties of a Typical Liquid Crystalline Polymer

Property Value
Tensile Strength 150 - 250 MPa
Flexural Modulus 10 - 20 GPa
Heat Deflection Temperature 180 - 300 °C

Utilization in Supramolecular Chemistry and Self-Assembly Research

The molecular structure of this compound, featuring a carboxylic acid group and an aromatic naphthalene core, makes it an ideal candidate for constructing well-defined supramolecular assemblies through non-covalent interactions. researchgate.net The carboxylic acid moiety can participate in strong and directional hydrogen bonding, leading to the formation of dimers, chains, or more complex networks. researchgate.net The flat, aromatic naphthalene rings can engage in π-π stacking interactions, which further stabilize the self-assembled structures.

Research on the self-assembly of similar molecules, such as 2-naphthoic acid, has shown that they can form various structures on surfaces, including cyclically hydrogen-bonded pentamers and rows of dimers. researchgate.net The specific arrangement of the molecules is influenced by factors such as the substrate and annealing conditions. researchgate.net It is anticipated that this compound would exhibit similar self-assembly behavior, with the bulky benzyloxy group potentially influencing the packing and dimensionality of the resulting supramolecular architectures. This ability to control the self-assembly process is crucial for the bottom-up fabrication of functional nanostructures with potential applications in electronics and sensing. researchgate.net

Application in the Development of Advanced Fluorescent Probes and Chemical Sensors (Chemical Design and Detection Principles)

Naphthalene derivatives are widely utilized as fluorophores in the design of fluorescent probes and chemical sensors due to their inherent fluorescence properties, good photostability, and sensitivity to the local environment. nih.govresearchgate.net The this compound scaffold can be readily modified to create probes for the detection of various analytes, including metal ions and biologically important molecules. rsc.orgmdpi.com

The design of such probes often involves coupling the naphthalene fluorophore to a specific recognition unit (receptor) that selectively binds to the target analyte. Upon binding, a change in the photophysical properties of the naphthalene moiety, such as an increase or decrease in fluorescence intensity (turn-on or turn-off response) or a shift in the emission wavelength, is observed. rsc.orgmdpi.com This change is often mediated by processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov

For instance, the carboxylic acid group of this compound can be converted to an amide or ester to link it to a receptor designed to bind a specific metal ion. The benzyloxy group can be deprotected to a hydroxyl group, which can also serve as a binding site or be further functionalized. Research on related 2-naphthoic acid derivatives has led to the development of highly potent fluorescent probes for the P2Y14 receptor, demonstrating the utility of this molecular framework in creating sophisticated biological tools. nih.gov

Table 2: Design Principles of Naphthalene-Based Fluorescent Probes

Principle Description
Fluorophore The naphthalene core of this compound provides the intrinsic fluorescence.
Receptor A molecular unit designed to selectively bind the target analyte.
Linker Connects the fluorophore and the receptor.

| Signaling Mechanism | The binding event modulates the fluorescence properties of the fluorophore through processes like PET or ICT. |

Precursor for Organic Ligands in Catalysis and Coordination Chemistry

The carboxylic acid functionality and the aromatic backbone of this compound make it a valuable precursor for the synthesis of organic ligands used in catalysis and coordination chemistry. The carboxylate group can coordinate to metal centers, while the naphthalene ring can be further functionalized to introduce other donor atoms, creating multidentate ligands.

The synthesis of such ligands often involves the conversion of the carboxylic acid to an amide or an ester, followed by the introduction of coordinating groups on the naphthalene ring or the benzyl (B1604629) protector. These ligands can then be used to form stable complexes with a variety of transition metals. The properties of the resulting metal complexes, such as their catalytic activity and selectivity, can be tuned by modifying the structure of the ligand. For example, the steric and electronic properties of the ligand can influence the coordination geometry and reactivity of the metal center. While direct catalytic applications of ligands derived from this compound are not extensively reported, the versatility of the naphthoic acid framework suggests significant potential in this area.

Intermediate in the Synthesis of Complex Organic Molecules with Tunable Properties

This compound serves as a key intermediate in the multi-step synthesis of complex organic molecules with tailored properties. nih.gov The benzyloxy group acts as a protecting group for the hydroxyl functionality, allowing for selective reactions at other positions of the molecule. This protecting group can be easily removed under mild conditions at a later stage of the synthesis.

A notable example is the synthesis of 4,7-disubstituted naphthoic acid derivatives, which have been identified as potent antagonists for the P2Y14 receptor. nih.gov In these syntheses, the 7-position can be functionalized through various cross-coupling reactions, while the carboxylic acid at the 2-position can be used for further modifications. The ability to introduce a wide range of substituents at different positions of the naphthalene core allows for the systematic tuning of the molecule's biological activity and pharmacokinetic properties. nih.gov This makes this compound a valuable building block in medicinal chemistry and drug discovery.

Future Research Directions and Unexplored Avenues for 7 Benzyloxy 2 Naphthoic Acid

Discovery of Novel and Highly Efficient Synthetic Pathways

The development of new synthetic routes for 7-(Benzyloxy)-2-naphthoic acid is a primary area for future research. Traditional methods for the synthesis of related naphthoic acids, such as the carboxylation of Grignard reagents formed from bromonaphthalene, can be effective but may involve multiple steps and sensitive reagents. orgsyn.orgwikipedia.org Future investigations should focus on more direct and sustainable approaches.

Key areas for exploration include:

C-H Activation: Direct C-H carboxylation of a 7-(benzyloxy)naphthalene precursor would represent a highly atom-economical route, eliminating the need for pre-functionalized starting materials like halogenated naphthalenes. Research into rhodium-catalyzed C-H activation, which has been demonstrated for 1-naphthoic acid, could be adapted for this purpose. wikipedia.org

Catalytic Coupling Reactions: Developing novel palladium or copper-catalyzed cross-coupling reactions could provide alternative and potentially more efficient pathways. For instance, coupling 7-hydroxy-2-naphthoic acid esters with benzyl (B1604629) halides under milder conditions could improve yields and functional group tolerance.

Biocatalysis: The use of engineered enzymes to perform specific transformations on naphthalene-based scaffolds is a burgeoning field. Research into enzymes that can selectively benzylate a hydroxyl group or carboxylate the naphthalene (B1677914) ring could lead to highly efficient and environmentally benign synthetic processes.

Expansion of Functionalization and Derivatization Repertoire

The true value of this compound lies in its potential as a scaffold for creating a diverse library of derivatives. The existing structure offers two primary handles for modification: the carboxylic acid group and the aromatic naphthalene core.

Carboxylic Acid Modifications: The carboxyl group can be readily converted into a wide array of functional groups, including esters, amides, acid halides, and anhydrides. Future work should systematically explore these transformations to generate derivatives for screening in various applications. For example, creating a series of amide derivatives could yield compounds with novel biological activities.

Naphthalene Ring Functionalization: The benzyloxy-substituted naphthalene ring is ripe for further functionalization. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) could introduce new substituents at various positions, modulating the electronic and steric properties of the molecule. Subsequent palladium-catalyzed cross-coupling reactions on halogenated derivatives would further expand the accessible chemical space. This approach has been used to create complex structures like (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which have been investigated as S1P1 functional antagonists. nih.gov

Modification SitePotential ReactionResulting Functional Group
Carboxylic AcidAmidationAmide
Carboxylic AcidEsterificationEster
Naphthalene RingElectrophilic HalogenationAryl Halide
Naphthalene RingNitrationNitro-Aryl
Naphthalene RingSuzuki Coupling (post-halogenation)Biaryl

Integration with Flow Chemistry and Automated Synthesis Techniques

Modernizing the synthesis and derivatization of this compound through advanced chemical technologies is a crucial future direction. Flow chemistry and automated synthesis offer significant advantages in terms of safety, reproducibility, and throughput. uc.pt

Flow Chemistry: Continuous-flow processes can enhance heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures, often leading to dramatically reduced reaction times and improved yields. uc.ptnih.gov A multi-step flow synthesis, similar to those developed for active pharmaceutical ingredients like ibuprofen, could be designed for this compound and its derivatives. nih.gov This would enable a telescoped process from simple starting materials to a purified final product without manual isolation of intermediates.

Automated Synthesis: The derivatization of the this compound scaffold is well-suited for automated synthesis platforms. These systems can perform parallel reactions in microplates, enabling the rapid generation of a large library of esters or amides. This high-throughput approach, combined with automated purification, is essential for accelerating the discovery of new compounds with desirable properties. The successful automation of complex syntheses, such as for PET radiotracers, demonstrates the power of this technology to handle multi-step procedures reliably. mdpi.comresearchgate.net

Advanced Computational Modeling for Complex Systems

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Applying these methods to this compound and its derivatives can accelerate research and development.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. researchgate.net By calculating properties like HOMO/LUMO energies and electron density distribution, researchers can predict the most likely sites for electrophilic or nucleophilic attack, helping to optimize conditions for functionalization reactions. researchgate.net

Property Simulation: Computational models can predict the physicochemical and electronic properties of virtual derivatives before they are synthesized. This is particularly valuable for materials science applications, where properties like absorption/emission spectra or charge-transport characteristics are critical.

Biological Activity Screening: For medicinal chemistry applications, molecular docking simulations can be used to predict the binding affinity of derivatives to specific biological targets, such as protein kinases or receptors. This in silico screening can prioritize which derivatives to synthesize, saving significant time and resources.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Synthesis PlanningReactivity sites, bond lengths, HOMO/LUMO energies
Molecular DockingMedicinal ChemistryBinding affinity, interaction with protein active sites
Time-Dependent DFT (TD-DFT)Materials ScienceUV-Vis absorption spectra, electronic transitions

Exploration of New Chemical Applications in Emerging Fields

While 2-naphthoic acid is used as a raw material for dyes and photosensitive materials, the specific applications of the 7-benzyloxy derivative are less explored. medchemexpress.com Future research should focus on leveraging its unique structure for use in high-value, emerging fields.

Medicinal Chemistry: The naphthalene core is a common scaffold in pharmacologically active compounds. As demonstrated by the development of S1P1 functional antagonists from a related indole structure, the this compound scaffold could be a starting point for developing new therapeutic agents, such as kinase inhibitors or receptor modulators. nih.gov

Materials Science: The extended π-system of the naphthalene ring suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The benzyloxy and carboxylic acid groups provide handles for tuning solubility, solid-state packing, and electronic properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality makes this compound an ideal candidate for use as an organic linker in the synthesis of MOFs. The large, rigid naphthalene core could lead to MOFs with high porosity and surface area, suitable for applications in gas storage, separation, and catalysis.

Q & A

Q. What are the primary synthetic routes for 7-(benzyloxy)-2-naphthoic acid, and how does steric hindrance influence reaction efficiency?

Synthesis typically involves benzylation of 7-hydroxy-2-naphthoic acid using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃/DMF). Steric hindrance from the benzyloxy group at the 7-position can reduce yields in subsequent carboxylation or coupling reactions. Optimizing reaction time, temperature, and catalyst selection (e.g., phase-transfer catalysts) is critical . For purification, column chromatography with gradients of ethyl acetate/hexane is recommended to separate intermediates.

Q. How can spectroscopic methods (NMR, FTIR) distinguish this compound from structurally similar isomers?

  • ¹H NMR : The benzyloxy group’s protons (δ 4.9–5.2 ppm) and aromatic protons (δ 7.2–8.5 ppm) show distinct splitting patterns. The absence of a singlet near δ 3.8 ppm rules out methoxy derivatives.
  • FTIR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid group, while benzyl ether C-O stretches appear at ~1250 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks at m/z 292 (M⁺) and fragmentation patterns (e.g., loss of benzyl group) aid identification .

Q. What are the thermodynamic stability considerations for this compound in solid vs. solution phases?

The compound’s planar naphthalene backbone enhances stability, but the benzyloxy group introduces torsional strain. Differential scanning calorimetry (DSC) shows a melting point range of 270–290°C, consistent with related naphthoic acids . In solution, stability decreases under prolonged exposure to light or acidic conditions, leading to benzyl ether cleavage. Storage in inert atmospheres (N₂/Ar) at –20°C is advised .

Advanced Research Questions

Q. How do substitutions at the 3-position of 2-naphthoic acid derivatives affect NMDA receptor inhibition efficacy and selectivity?

Structure-activity relationship (SAR) studies reveal that 3-hydroxy or 3-amino substitutions enhance inhibitory activity at GluN2A-containing NMDA receptors by forming hydrogen bonds with the receptor’s allosteric site. Conversely, 3-carboxy groups reduce potency due to electrostatic repulsion. Computational docking studies (e.g., AutoDock Vina) predict binding affinities, validated by electrophysiological assays (IC₅₀ values) .

Q. What evidence supports the role of 2-naphthoic acid derivatives in anaerobic naphthalene biodegradation, and how can isotopic labeling validate metabolic pathways?

Anaerobic sulfate-reducing cultures convert naphthalene to 2-naphthoic acid via carboxylation, confirmed by ¹³C-bicarbonate incorporation into the carboxylic group . Metabolites like tetralin-2-carboxylic acid and decahydro-2-naphthoic acid indicate stepwise reduction. Isotope ratio mass spectrometry (IRMS) tracks δ¹³C enrichment in metabolites, while compound-specific isotope analysis (CSIA) quantifies biodegradation extent .

Q. How do mutations in bacterial cytochrome P450 enzymes (e.g., CYP199A2) alter regioselectivity in 2-naphthoic acid hydroxylation?

Site-directed mutagenesis of CYP199A2’s F185 residue (e.g., F185L) shifts hydroxylation from C-7/C-8 to C-5 positions. Structural analysis (X-ray crystallography) shows mutations enlarge the active site, enabling alternative substrate orientations. Whole-cell biocatalysis with engineered E. coli achieves 15 mM caffeic acid production, demonstrating biotechnological potential .

Q. What design strategies improve P2Y14 receptor antagonist potency in 2-naphthoic acid derivatives, and how are fluorescent probes validated?

Derivatives like PPTN (4-(4-piperidinylphenyl)-7-(4-trifluoromethylphenyl)-2-naphthoic acid) show nanomolar affinity. Fluorophore conjugation (e.g., Alexa Fluor 488) at the piperidine moiety preserves binding, confirmed by flow cytometry and competitive inhibition assays. Homology modeling (using P2Y12R structures) guides rational design .

Q. How do thermodynamic differences between 1- and 2-naphthoic acid isomers impact their reactivity in metal-organic framework (MOF) synthesis?

Planar 2-naphthoic acid integrates more efficiently into Zr-based MOFs (e.g., BUT-13) than twisted 1-naphthoic acid, which introduces steric clashes. Thermogravimetric analysis (TGA) shows BUT-13’s higher thermal stability (up to 400°C), correlating with its 3948 m²/g surface area and enhanced pollutant adsorption .

Methodological Guidelines

  • For SAR Studies : Combine synthetic chemistry with in silico docking and patch-clamp electrophysiology .
  • For Biodegradation Analysis : Use CSIA and metabolite profiling (GC-MS) in contaminated aquifer samples .
  • For Enzyme Engineering : Apply directed evolution and high-throughput screening to optimize cytochrome P450 activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.